

3,4-Difluoroanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Difluoroanisole**

Cat. No.: **B048514**

[Get Quote](#)

CAS Number: 115144-40-6

This technical guide provides an in-depth overview of **3,4-Difluoroanisole**, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical and Physical Properties

3,4-Difluoroanisole is a colorless to nearly colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	115144-40-6	
Molecular Formula	C ₇ H ₆ F ₂ O	
Molecular Weight	144.12 g/mol	
Appearance	Colorless to almost colorless clear liquid	
Density	1.24 g/mL	
Refractive Index (n _{20D})	1.47	
Boiling Point	120 °C (at reduced pressure)	
Purity	≥ 97% (GC)	

Spectroscopic Data

While detailed spectral data is often proprietary, the following provides a general overview of the expected spectroscopic characteristics of **3,4-Difluoroanisole**.

Spectroscopy	Description
¹ H NMR	The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons and the aromatic protons, with coupling patterns influenced by the fluorine substituents.
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the methoxy carbon and the aromatic carbons, with the carbon signals being split by the attached fluorine atoms (C-F coupling).
Infrared (IR)	The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and methyl groups, and strong absorptions corresponding to the C-F bonds.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,4-Difluoroanisole, along with fragmentation patterns typical of an anisole derivative.

Safety and Handling

3,4-Difluoroanisole is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:

- H226: Flammable liquid and vapor.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.

Experimental Protocols

Synthesis of 3,4-Difluoroanisole

A common method for the synthesis of **3,4-Difluoroanisole** is through the Williamson ether synthesis, reacting 3,4-difluorophenol with a methylating agent.

Materials:

- 3,4-Difluorophenol
- Methyl iodide
- Potassium carbonate
- Acetonitrile
- Dichloromethane
- Water

Procedure:

- Dissolve 50g of 3,4-difluorophenol in 500ml of acetonitrile in a suitable reaction vessel.
- Add 69g of potassium carbonate to the solution.
- Slowly add 32ml of methyl iodide to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.

- Monitor the reaction for completion using thin-layer chromatography (TLC).
- Once the reaction is complete, pour the reaction mixture into 500ml of water and stir thoroughly.
- Separate the organic phase.
- Wash the aqueous phase with 100ml of dichloromethane.
- Combine the organic phases and wash with 300ml of water.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the solvent via distillation.
- Purify the crude product by vacuum distillation to yield **3,4-Difluoroanisole** as a colorless, transparent liquid.

Applications in Synthesis

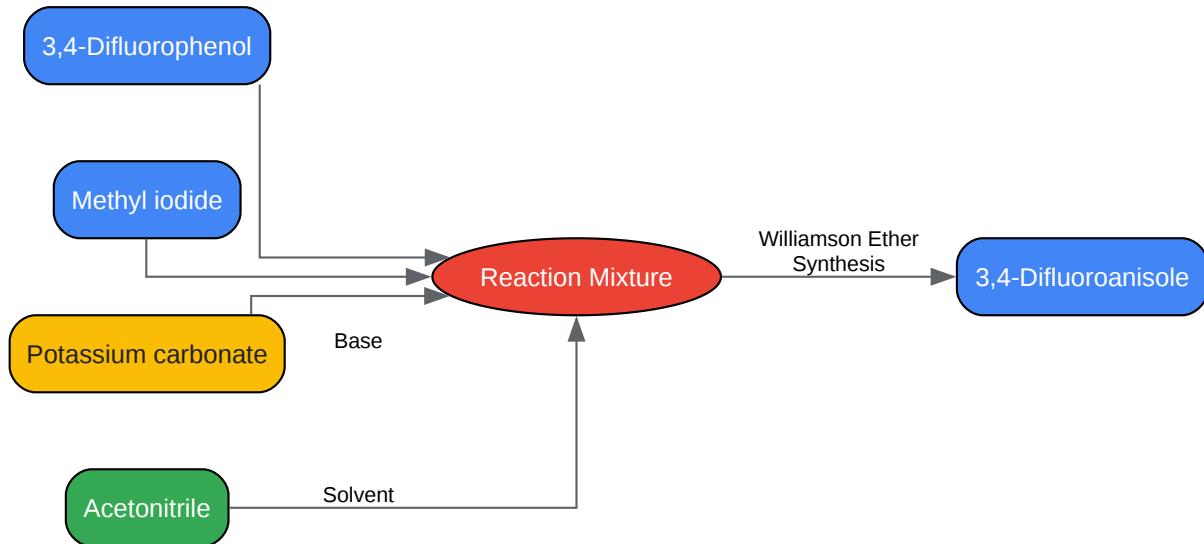
3,4-Difluoroanisole is a valuable building block in organic synthesis, particularly for the introduction of the 3,4-difluorophenyl moiety into target molecules. One notable application is in the preparation of substituted benzaldehydes, which are precursors to various pharmaceuticals.

Preparation of 2,3-Difluoro-6-methoxybenzaldehyde

Materials:

- **3,4-Difluoroanisole**
- Anhydrous magnesium chloride
- n-Butyl lithium
- Dimethylformamide (DMF)
- Tetrahydrofuran (THF), freshly distilled

- Citric acid
- Ethyl acetate


Procedure:

- To a solution of **3,4-Difluoroanisole** in freshly distilled tetrahydrofuran, add anhydrous magnesium chloride and stir the mixture overnight at room temperature.
- Cool the reaction mixture to -65°C.
- Slowly add n-butyl lithium to the cooled mixture and allow the reaction to proceed for 1 hour at -65°C.
- Add dimethylformamide at -65°C and maintain this temperature for 1 hour.
- Gradually warm the reaction to 0°C and stir for an additional hour.
- Monitor the reaction for completion using TLC.
- Quench the reaction by slowly adding a solution of citric acid at 0°C.
- Transfer the mixture to a separatory funnel and collect the organic phase.
- Extract the aqueous phase twice with ethyl acetate.
- Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly implicating **3,4-Difluoroanisole** in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic intermediate used to construct more complex, biologically active molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and binding affinity, but **3,4-Difluoroanisole** itself is not typically the final active pharmaceutical ingredient.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,4-Difluoroanisole**.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **3,4-Difluoroanisole**.

- To cite this document: BenchChem. [3,4-Difluoroanisole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048514#3-4-difluoroanisole-cas-number-and-properties\]](https://www.benchchem.com/product/b048514#3-4-difluoroanisole-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com